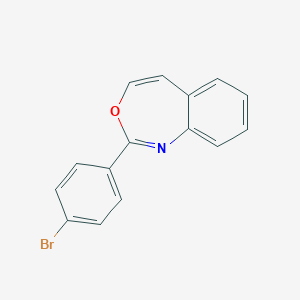
2-(4-Bromophenyl)-3,1-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3,1-benzoxazepine, also known as this compound, is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anxiolytic and Antidepressant Effects
Research indicates that 2-(4-Bromophenyl)-3,1-benzoxazepine may exhibit anxiolytic and antidepressant properties. As a member of the benzodiazepine family, it could interact with GABA_A receptors, which are critical targets for many anxiolytic medications. The modulation of these receptors can enhance inhibitory neurotransmission in the brain, potentially alleviating anxiety and depression symptoms .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Modifications to benzodiazepines have shown significant inhibitory effects on various cancer cell lines, including human colon (HCT116), breast (MCF-7), lung (A549), and cervical carcinoma (HeLa) cells. The compound's IC50 values suggest strong cytotoxicity against these cancer types, indicating its promise as a lead compound for developing new anticancer therapies .
Synthesis of Benzodiazepines
The compound serves as an important intermediate in synthesizing various benzodiazepine derivatives. The synthetic pathways often involve reactions with o-phenylenediamine and other precursors, leading to the formation of diverse benzodiazepine structures with potential biological activities .
Photochemical Applications
Phenacyl benzoates, which include derivatives like this compound, are utilized in synthetic and photochemical applications due to their photosensitive properties. These compounds can act as blocking groups that cleave under mild conditions, making them valuable in organic synthesis .
Anticancer Activity Study
A notable case study investigated the anticancer properties of 6-substituted benzodiazepine derivatives, including this compound. The study demonstrated that these compounds effectively suppressed tumor growth in vitro and showed promise for further development as antitumor agents .
Development of Anxiolytics
Another study focused on the anxiolytic potential of benzodiazepines derived from this compound. The findings suggested that modifications to the molecular structure could enhance binding affinity to GABA_A receptors, improving therapeutic efficacy while minimizing side effects commonly associated with traditional benzodiazepines.
Summary Table of Applications
Propriétés
Numéro CAS |
19062-91-0 |
|---|---|
Formule moléculaire |
C15H10BrNO |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3,1-benzoxazepine |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-5-12(6-8-13)15-17-14-4-2-1-3-11(14)9-10-18-15/h1-10H |
Clé InChI |
XDQYDLMZRODXFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |
Synonymes |
2-(p-Bromophenyl)-3,1-benzoxazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















